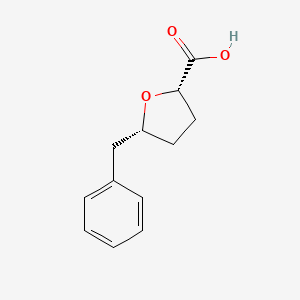

(2S,5R)-5-Benzyloxolane-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-5-benzyloxolane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-12(14)11-7-6-10(15-11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPMLBMXKHHJCA-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](O[C@H]1CC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2s,5r 5 Benzyloxolane 2 Carboxylic Acid

Asymmetric Synthesis Approaches to the Oxolane Core

The construction of the chiral tetrahydrofuran (B95107) ring with defined stereochemistry at positions 2 and 5 is a significant challenge in synthetic organic chemistry. Modern approaches have increasingly moved away from classical resolution techniques towards more efficient catalytic asymmetric methods that create the desired stereocenters with high fidelity. These methods can be broadly categorized into enantioselective catalysis, which uses chiral catalysts to direct the formation of a specific enantiomer, and chiral pool synthesis, which employs readily available enantiopure starting materials derived from nature.

Enantioselective Catalysis in Oxolane Ring Formation

Enantioselective catalysis has emerged as a powerful tool for the synthesis of chiral tetrahydrofurans. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The field is dominated by metal-based catalysts and, more recently, by organocatalysts and biocatalysts, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Chiral transition metal complexes have been extensively employed to catalyze a variety of cyclization reactions that form the tetrahydrofuran ring with high stereocontrol. These strategies often involve the intramolecular reaction of a substrate bearing both a nucleophile (typically a hydroxyl group) and a reactive functional group susceptible to activation by the metal catalyst.

Palladium-catalyzed reactions, for instance, have proven effective for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy terminal alkenes and aryl or vinyl bromides. nih.gov These reactions can form both a C-O and a C-C bond in a single step, creating up to two new stereocenters with high diastereoselectivity, often favoring the trans-2,5-disubstituted product with ratios greater than 20:1. nih.gov The steric and electronic properties of the substrate can significantly influence the chemical yield and stereoselectivity of these transformations. nih.gov

Copper-catalyzed methods have also been developed. For example, a sequential one-pot copper-catalyzed asymmetric Henry reaction followed by an iodocyclization of γ,δ-unsaturated alcohols provides access to 2,5-polysubstituted tetrahydrofuran derivatives with high yields and excellent enantioselectivities (up to 97% ee). chemistryviews.org This approach allows for the formation of multiple stereocenters with good control over the relative and absolute stereochemistry. chemistryviews.org

Silver-based catalysts have been utilized in the intramolecular capture of oxonium ylides with alkynes to afford 2,5-dihydrofurans enantioselectively. rsc.org Mechanistic studies suggest a synergistic effect where two molecules of the silver catalyst are involved in the key bond-forming step. rsc.org Furthermore, ferrocenium (B1229745) salts have been shown to catalyze the dehydrative cyclization of 1,4-diols to yield 2,2,5-trisubstituted tetrahydrofurans. mdpi.com This method is advantageous due to the stability and ease of handling of the catalyst. mdpi.com

| Catalyst System | Reaction Type | Substrate | Key Features | Ref |

| Palladium complexes | Carboetherification | γ-Hydroxy terminal alkenes | High diastereoselectivity for trans-2,5-isomers (>20:1 dr) | nih.gov |

| Copper/Chiral Ligand | Henry reaction/Iodocyclization | γ,δ-Unsaturated alcohols | Excellent enantioselectivity (up to 97% ee) | chemistryviews.org |

| Silver/BINAP ligand | Oxonium ylide capture | Propargyl ethers | Synergistic bifunctional catalysis | rsc.org |

| Ferrocenium tetrafluoroborate | Dehydrative cyclization | 1,4-Diols | Air- and water-tolerant catalyst | mdpi.com |

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical transformations, has become a cornerstone of asymmetric synthesis. For the construction of chiral tetrahydrofurans, several powerful organocatalytic strategies have been developed, often relying on the activation of substrates through the formation of transient, highly reactive intermediates.

One prominent strategy is the intramolecular oxa-Michael reaction, where a hydroxyl group adds to an α,β-unsaturated system. Chiral Brønsted bases have been successfully employed to catalyze the (3+2) annulation of donor-acceptor cyclopropanes with aldehydes or ketones, yielding 2,3,5-substituted tetrahydrofurans in good to excellent yields and with high enantioselectivity. thieme-connect.com A notable feature of this method is the ability to switch diastereoselectivity based on the choice of an aromatic versus an aliphatic aldehyde, which is attributed to π-π stacking interactions between the aromatic aldehyde and the catalyst. thieme-connect.com

Tandem iminium-enamine catalysis has enabled the efficient asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans. researchgate.net This process involves a double Michael addition reaction between γ-hydroxy-α,β-unsaturated carbonyls and enals, affording the products with high enantio- and diasteroselectivities. researchgate.net The use of diarylprolinol silyl (B83357) ether catalysts is often crucial for achieving high levels of stereocontrol in these transformations.

| Catalyst Type | Reaction Type | Substrate | Key Features | Ref |

| Chiral Brønsted Base | (3+2) Annulation | Donor-acceptor cyclopropanes and aldehydes/ketones | Diastereoselectivity switch based on aldehyde choice | thieme-connect.com |

| Diarylprolinol Silyl Ether | Double Michael Addition | γ-Hydroxy-α,β-unsaturated carbonyls and enals | Tandem iminium-enamine catalysis | researchgate.net |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign approach to the synthesis of chiral molecules. While the application of biocatalysis to the direct formation of the tetrahydrofuran ring is an emerging field, enzymes have been effectively used in key steps that set the stereochemistry for subsequent cyclization.

One such strategy involves biocatalytic epoxidation. nih.gov The enantioselective epoxidation of an olefin within a molecule that also contains a hydroxyl group can generate a chiral epoxide. This intermediate can then undergo an intramolecular ring-opening cyclization to form the tetrahydrofuran ring. The stereochemistry of the final product is dictated by the stereoselectivity of the enzymatic epoxidation and the geometry of the subsequent cyclization. This approach is particularly powerful as it leverages the exquisite selectivity of enzymes to create key stereocenters from achiral precursors. nih.gov

Chiral Pool Synthesis Utilizing Natural Product Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach is highly effective for the synthesis of complex chiral molecules as it bypasses the need for developing a de novo asymmetric synthesis for the core scaffold. Carbohydrates, amino acids, and other natural products are common starting points for the synthesis of chiral tetrahydrofurans.

Carbohydrates are abundant, inexpensive, and stereochemically rich molecules, making them ideal starting materials for chiral pool synthesis. scripps.edu The inherent chirality of sugars can be translated into the stereocenters of the target tetrahydrofuran ring through a series of chemical transformations. For instance, the furanose form of sugars is itself a substituted tetrahydrofuran, providing a direct template for the synthesis of oxolane derivatives.

A common strategy involves the selective protection and deoxygenation of sugar hydroxyl groups, followed by modification of the anomeric carbon and the C5 substituent to install the desired functionality. For example, derivatives of glucose or mannose can be converted into 2,5-disubstituted tetrahydrofurans through multi-step sequences that may include oxidation, reduction, and C-C bond-forming reactions.

Beyond carbohydrates, other chiral pool starting materials are also valuable. For example, the asymmetric synthesis of trans-2,5-disubstituted tetrahydrofurans has been achieved starting from (S)-glutamic acid. nih.gov In this approach, an acetylated γ-lactol derived from glutamic acid is reacted with a titanium enolate of an N-acetyl (R)-oxazolidin-2-thione. This reaction proceeds with high diastereoselectivity (trans/cis ratios from 90:10 to 100:0), and the chiral auxiliary can be recovered. nih.gov Similarly, glycerol, a simple and inexpensive chiral molecule, can be converted to solketal, which can then be used in an iridium-catalyzed α-alkylation of ketones. The resulting product can be further transformed through reduction and iron(III) chloride-mediated cyclization to yield 2,5-disubstituted tetrahydrofurans. rsc.org

| Chiral Pool Precursor | Key Transformations | Product | Key Features | Ref |

| (S)-Glutamic Acid | Lactol formation, reaction with titanium enolate | trans-2,5-Disubstituted tetrahydrofurans | High diastereoselectivity (up to 100:0 trans/cis) | nih.gov |

| Glycerol | Protection, Ir-catalyzed alkylation, reduction, FeCl3-mediated cyclization | 2,5-Disubstituted tetrahydrofurans | Utilizes an inexpensive and abundant chiral starting material | rsc.org |

Exploiting Other Chiral Natural Product Scaffolds

The synthesis of enantiomerically pure compounds frequently begins with materials from the chiral pool—naturally occurring, inexpensive, and enantiopure molecules. For the construction of the (2S,5R)-5-Benzyloxolane-2-carboxylic acid scaffold, natural products like amino acids and carbohydrates serve as excellent starting points. A prominent strategy involves the use of L-glutamic acid or trans-4-hydroxy-L-proline.

In a representative pathway starting from a protected L-glutamic acid derivative, the γ-carboxylic acid is selectively reduced to the corresponding alcohol. This intermediate, possessing the correct (S)-stereochemistry at the future C2 position, can then undergo a series of transformations. The distal amino group can be converted into a hydroxyl group via diazotization, followed by protection. The crucial C5 stereocenter is established through a stereoselective reduction of a ketone precursor or via a nucleophilic opening of a chiral epoxide. A similar strategy can be envisioned from trans-4-hydroxy-L-proline, which involves a regioisomeric ring expansion to form the five-membered oxolane ring system, preserving the inherent stereochemistry of the starting material. researchgate.net These approaches leverage the pre-existing stereocenters of the natural product to direct the formation of the new chiral centers in the target molecule.

Diastereoselective Synthesis and Subsequent Resolution Methodologies

Achieving the specific trans-(2S,5R) stereochemistry is a primary challenge in the synthesis of 5-Benzyloxolane-2-carboxylic acid. Diastereoselective methods are paramount for controlling the relative configuration of the C2 and C5 substituents.

One powerful approach is the intramolecular cyclization of an acyclic precursor where one stereocenter is already defined. For instance, a γ-hydroxy alkene can undergo a palladium-catalyzed cyclization. nih.gov If the starting alkene possesses a chiral center at the carbon destined to become C2, the cyclization can proceed with high diastereoselectivity, favoring the formation of the trans-2,5-disubstituted tetrahydrofuran core due to steric and electronic preferences in the transition state. nih.gov

Another effective method is the diastereoselective reduction of a cyclic ketone precursor, such as an ethyl 5-benzyloxolane-2-one-carboxylate. The reduction of the ketone at C5 using sterically demanding reducing agents (e.g., L-Selectride®) can preferentially deliver a hydride from the face opposite to the existing ester group at C2, leading to the desired (5R) configuration.

The table below summarizes hypothetical results for such diastereoselective reductions, illustrating the influence of the reducing agent on the stereochemical outcome.

| Entry | Ketone Precursor | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (2S,5R) : (2S,5S) |

| 1 | Ethyl (2S)-5-oxo-oxolane-2-carboxylate | NaBH₄ | Methanol | 0 | 75:25 |

| 2 | Ethyl (2S)-5-oxo-oxolane-2-carboxylate | L-Selectride® | THF | -78 | 95:5 |

| 3 | Ethyl (2S)-5-oxo-oxolane-2-carboxylate | K-Selectride® | THF | -78 | >98:2 |

This is an interactive data table based on established principles of diastereoselective ketone reduction.

In cases where diastereoselectivity is not perfect, resolution methodologies can be employed. This can involve the formation of diastereomeric salts by reacting the racemic or diastereomeric mixture of the carboxylic acid with a chiral amine (e.g., (R)-1-phenylethylamine). The resulting salts can often be separated by fractional crystallization, followed by acidification to recover the desired enantiomerically pure acid.

Strategic Route Design and Optimization

Convergent and Divergent Synthetic Pathways to this compound

A convergent synthesis , in contrast, involves preparing different fragments of the molecule independently and then coupling them together near the end of the synthesis. nih.gov For this compound, a convergent approach could involve a [3+2] cycloaddition reaction. nih.govresearchgate.net For example, a carbonyl ylide generated from a chiral aldehyde could react with a dipolarophile containing the benzyl (B1604629) ether moiety. This strategy rapidly assembles the oxolane core with multiple stereocenters in a single, efficient step. nih.gov

A divergent synthesis is useful for creating a library of related compounds from a common intermediate. Starting with a core oxolane structure, different functional groups could be introduced at the C5 position, or the C2 carboxylic acid could be converted into various derivatives like esters or amides.

Chemo- and Regioselective Transformations

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a reaction) are critical for minimizing the use of protecting groups and simplifying synthetic routes.

In the context of the target molecule, a key regioselective step is the intramolecular Williamson ether synthesis or a related cyclization to form the oxolane ring. The reaction must selectively form the five-membered ring over other possibilities, such as a six-membered tetrahydropyran (B127337) ring. This is generally favored for 5-exo-tet cyclizations according to Baldwin's rules. A stereoselective synthesis of functionalized tetrahydrofuranols by heating chloropolyols in water has been shown to be highly chemoselective for tetrahydrofuran formation, avoiding complex protecting group strategies. organic-chemistry.org

Similarly, if the synthesis involves modifying a precursor that contains multiple reactive sites, the reagents must be chosen carefully to ensure they react only at the desired location. For example, when oxidizing a primary alcohol to a carboxylic acid in a molecule that also contains a benzyl ether, a mild oxidizing agent that does not cleave the ether is required.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.org Applying these principles to the synthesis of this compound can lead to more sustainable and efficient routes.

Key green chemistry considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. Cycloaddition and rearrangement reactions are often highly atom-economical.

Use of Safer Solvents: Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). A method for synthesizing tetrahydrofuranols from chloropolyols notably uses water as the solvent. organic-chemistry.org

Catalysis: Employing catalytic reagents (including biocatalysts) in small amounts instead of stoichiometric reagents reduces waste. wiley-vch.de For instance, using a catalytic amount of a chiral catalyst for an asymmetric reaction is preferable to using a stoichiometric chiral auxiliary that must be removed later.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. Microwave-assisted reactions can sometimes dramatically reduce reaction times and energy input. nih.gov

The table below outlines a comparison between a traditional and a green synthetic approach for a key transformation.

| Feature | Traditional Approach (e.g., Stoichiometric Oxidation) | Green Approach (e.g., Catalytic Oxidation) |

| Reagent | Jones Reagent (CrO₃/H₂SO₄) | TEMPO/NaOCl (Catalytic) |

| Solvent | Acetone | Dichloromethane/Water (Biphasic) |

| Byproducts | Stoichiometric chromium salts (toxic) | NaCl, Water |

| Safety | Carcinogenic chromium | Corrosive bleach, but less toxic overall |

| Atom Economy | Low | High |

This interactive data table illustrates the benefits of applying green chemistry principles to a common synthetic transformation.

By integrating these principles, the synthesis of this compound can be made not only chemically elegant but also environmentally responsible.

Stereochemical Investigations and Control in 2s,5r 5 Benzyloxolane 2 Carboxylic Acid Synthesis

Absolute Configuration Determination and Confirmation Methodologies

Establishing the absolute stereochemistry of chiral molecules like (2S,5R)-5-Benzyloxolane-2-carboxylic acid is a fundamental challenge in organic chemistry. A combination of advanced analytical techniques and chemical methods is employed to unambiguously assign the (2S,5R) configuration.

Modern analytical instrumentation provides powerful non-destructive methods for elucidating the stereochemistry of chiral compounds.

X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of a molecule. researchgate.netnih.gov By analyzing the diffraction pattern of X-rays passing through a well-ordered crystal, a three-dimensional electron density map of the molecule can be generated. This map reveals the precise spatial arrangement of each atom, confirming the connectivity and the absolute stereochemistry at the C2 and C5 chiral centers. For molecules containing only light atoms (C, H, O), the technique of anomalous dispersion, often requiring the formation of a salt with a heavier atom, is used to confidently assign the absolute structure. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR spectroscopy cannot distinguish between enantiomers, it becomes a powerful tool for chiral analysis with the use of chiral auxiliaries. researchgate.net Chiral solvating agents (CSAs) can be added to a solution of the racemic or enantiomerically enriched compound. depositolegale.itresearchgate.net The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer, which have distinct chemical shifts, allowing for their differentiation and quantification. depositolegale.itdur.ac.uk Similarly, chiral derivatizing agents (CDAs) can be used to convert the enantiomers into covalently bonded diastereomers with distinguishable NMR spectra. mdpi.com

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the molecule's stereochemistry. The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with a theoretically predicted spectrum generated through computational methods, such as Density Functional Theory (DFT). mdpi.com This comparison provides a reliable assignment of the absolute configuration in solution. mdpi.com

Chemical derivatization is a common strategy to facilitate stereochemical analysis, particularly for chromatographic and spectroscopic methods. nih.gov This involves reacting the carboxylic acid with a known chiral reagent to form a mixture of diastereomers, which have different physical and spectroscopic properties. nih.govresearchgate.net

The carboxylic acid functional group in this compound can be converted into an amide or ester by reacting it with a chiral amine or alcohol of known absolute configuration. thermofisher.com For example, reaction with (R)-1-phenylethylamine would produce two diastereomeric amides. These diastereomers can be separated by standard chromatographic techniques like HPLC or flash chromatography, and their distinct signals in NMR spectra can be used to confirm the stereochemistry of the original acid relative to the known derivatizing agent. researchgate.net

| Agent Type | Example Agent | Derivative Formed | Primary Analytical Method |

|---|---|---|---|

| Chiral Amine | (R)-1-Phenylethylamine | Diastereomeric Amide | HPLC, NMR Spectroscopy |

| Chiral Alcohol | (S)-(-)-2,2,2-Trifluoro-1-phenylethanol | Diastereomeric Ester | Chiral GC, NMR Spectroscopy |

| Amino Acid Ester | (L)-Leucine methyl ester | Diastereomeric Amide | HPLC, NMR Spectroscopy |

| Specialty Reagent | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's Acid) | Diastereomeric Ester (Mosher's Ester) | ¹⁹F NMR, ¹H NMR Spectroscopy |

Mechanisms of Stereocontrol in Asymmetric Syntheses

The synthesis of this compound with high stereochemical purity relies on asymmetric synthesis strategies that precisely control the formation of the two stereocenters. nih.gov The key is to favor the formation of the desired diastereomer over the other three possible stereoisomers.

Understanding the transition state geometry of the key bond-forming or ring-closing step is crucial for predicting and rationalizing the stereochemical outcome of a reaction. rsc.org For the formation of the tetrahydrofuran (B95107) ring in this compound, stereocontrol is often exerted during an intramolecular cyclization of an acyclic precursor.

Theoretical calculations can model the potential energy surfaces of different reaction pathways. rsc.org For instance, in an intramolecular oxa-Michael addition or an SN2-type ring closure, the precursor can adopt several conformations leading to the transition state. A well-designed synthesis will ensure that the transition state leading to the (2S,5R) product is significantly lower in energy than the transition states leading to other stereoisomers. This energy difference can be engineered by manipulating steric and electronic effects within the substrate, often dictating a preferred chair-like transition state that places bulky substituents in pseudo-equatorial positions to minimize steric hindrance. rsc.org

To induce facial selectivity in reactions, external sources of chirality are often employed, such as chiral auxiliaries or chiral ligands in catalytic systems. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org In a synthesis of this compound, an acyclic precursor could be appended with a chiral auxiliary (e.g., an Evans oxazolidinone). This auxiliary would then direct a subsequent reaction, such as an alkylation or a cyclization, to proceed with high diastereoselectivity. After the desired stereocenters are set, the auxiliary is cleaved to yield the product.

Chiral Ligands and Catalysis: Asymmetric catalysis is a powerful tool for generating chiral compounds. A reaction to form the tetrahydrofuran ring can be catalyzed by a transition metal complexed with a chiral ligand. rsc.org For instance, a palladium-catalyzed intramolecular cyclization of a γ-hydroxy alkene can be rendered highly stereoselective by using chiral phosphine (B1218219) ligands. nih.gov The chiral ligand creates a chiral environment around the metal center, which forces the substrate to bind and react in a specific orientation, leading to the preferential formation of one enantiomer. rsc.orgnih.gov

| Strategy | Example | Typical Reaction | Stereocontrol Mechanism |

|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Steric blocking of one face of an enolate. wikipedia.org |

| Chiral Auxiliary | Camphorsultam | Diels-Alder, Conjugate Addition | Induces facial selectivity through steric hindrance. |

| Chiral Ligand | BINAP | Ru-, Rh-, Pd-catalyzed Hydrogenation, Isomerization | Creates a C₂-symmetric chiral environment at the metal center. |

| Chiral Ligand | DI-BIDIME | Ni-catalyzed Reductive Cyclization | Effective for constructing chiral tetrahydrofuran rings. rsc.org |

Enantiopurity and Diastereopurity Assessment

After synthesis, it is essential to accurately determine the stereochemical purity of the final product. This involves measuring the enantiomeric excess (ee) and diastereomeric ratio (dr).

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used and accurate method for determining enantiopurity. The technique uses a stationary phase that is itself chiral. This chiral stationary phase interacts differently with the two enantiomers of a compound, causing them to travel through the column at different rates and thus be separated. semanticscholar.orgresearchgate.net By integrating the area of the peaks corresponding to each stereoisomer in the resulting chromatogram, the ratio of the isomers and thus the ee and dr can be precisely calculated. The sample may need to be derivatized (e.g., esterified) to improve its chromatographic properties.

NMR Spectroscopy with Chiral Solvating Agents: As described in section 3.1.1, NMR spectroscopy in the presence of a chiral solvating agent can be used not only for configuration assignment but also for purity assessment. The relative integration of the separated signals corresponding to the different stereoisomers provides a direct measure of the enantiomeric or diastereomeric ratio. researchgate.net

Advanced Chromatographic Methods for Chiral Purity

The determination of enantiomeric and diastereomeric purity of chiral compounds like this compound heavily relies on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is a primary method for separating stereoisomers.

While specific methods for the direct enantiomeric separation of this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related 2-aryloxycarboxylic acids and substituted tetrahydrofuran-2-carboxylic acids. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving racemic mixtures of carboxylic acids.

High-Performance Liquid Chromatography (HPLC)

For analogous 2-aryloxycarboxylic acids, chiral stationary phases like Chiralcel OD-H and Chiralpak AD have demonstrated excellent separation capabilities under normal-phase conditions. researchgate.net The mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol, often with a small amount of an acidic modifier like trifluoroacetic acid, is crucial for achieving optimal resolution. researchgate.net

Another approach involves the derivatization of the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. For instance, chiral amines can be used to form diastereomeric amides, which are then separable by reversed-phase HPLC. psu.edu

Below is an interactive data table summarizing typical HPLC conditions used for the chiral separation of related carboxylic acids, which could serve as a starting point for developing a method for this compound.

| Chiral Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Analyte Type |

| Chiralcel OD-H | n-Hexane/2-Propanol/TFA (90:10:0.1) | 1.0 | UV at 254 nm | 2-Aryloxycarboxylic acids |

| Chiralpak AD | n-Hexane/Ethanol/TFA (80:20:0.1) | 0.8 | UV at 254 nm | Substituted carboxylic acids |

| (S,S)-Whelk-O1 | Methanol/Water + 0.1% Formic Acid | 0.5 | UV at 230 nm | Heterocyclic carboxylic acids |

TFA: Trifluoroacetic Acid

Gas Chromatography (GC)

Chiral Gas Chromatography is another powerful technique, particularly for volatile derivatives of carboxylic acids. The carboxylic acid is typically converted to a more volatile ester, such as a methyl or ethyl ester, prior to analysis. Cyclodextrin-based chiral stationary phases are commonly employed for the enantioselective separation of such derivatives.

Stereochemical Stability and Epimerization Studies

The stereochemical stability of this compound is a critical parameter, as the potential for epimerization at either of the two stereocenters (C2 and C5) could lead to the formation of undesired diastereomers, compromising the purity and efficacy of the compound.

Epimerization is the change in the configuration of only one of several stereogenic centers in a molecule. In the context of this compound, this could occur at the C2 position, which is alpha to the carboxylic acid group, or at the C5 position.

Stability at the C2 Position:

The proton at the C2 position is acidic due to its proximity to the carbonyl group of the carboxylic acid. Under basic conditions, this proton can be abstracted to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to a mixture of the original stereoisomer and its C2 epimer. The rate of this epimerization is influenced by factors such as the strength of the base, temperature, and solvent.

Stability at the C5 Position:

The C5 position, bearing the benzyloxy group, is generally considered more stereochemically robust than the C2 position. Epimerization at this center would likely require more forcing conditions, such as those involving cleavage and reformation of the C-O bond, which are not typical during standard handling and storage.

While specific epimerization studies on this compound are not readily found, research on related 2,5-disubstituted tetrahydrofurans indicates that the trans configuration is often thermodynamically more stable than the cis configuration. nih.gov This suggests that under equilibrium conditions, there might be a driving force favoring the formation of the trans isomer.

Studies on the stability of similar chiral carboxylic acids often involve subjecting the compound to various stress conditions (e.g., acidic, basic, thermal) and then analyzing the resulting mixture for the presence of stereoisomeric impurities using the chiral chromatographic methods described previously.

The following table outlines hypothetical stress conditions that could be used to evaluate the stereochemical stability of this compound.

| Condition | Reagent/Temperature | Duration | Potential Outcome |

| Acidic | 0.1 M HCl in Methanol | 24 hours | Minimal epimerization expected |

| Basic | 0.1 M NaOH in Methanol | 24 hours | Potential for epimerization at C2 |

| Thermal | 80°C in Toluene | 48 hours | Potential for epimerization at C2 |

These investigations are crucial for defining appropriate conditions for the synthesis, purification, and storage of this compound to ensure its stereochemical integrity.

Applications of 2s,5r 5 Benzyloxolane 2 Carboxylic Acid As a Chiral Building Block

Role in Complex Natural Product Total Synthesis

The substituted tetrahydrofuran (B95107) motif is a cornerstone of many complex natural products, particularly those exhibiting potent biological activities. researchgate.net The stereodefined framework of building blocks like (2S,5R)-5-Benzyloxolane-2-carboxylic acid is instrumental in navigating the synthetic challenges posed by these molecules.

Annonaceous acetogenins (B1209576) are a large family of polyketide natural products characterized by long aliphatic chains bearing one or more tetrahydrofuran rings. mdpi.com These compounds often exhibit remarkable cytotoxic and antitumor properties, making them compelling targets for total synthesis. nih.gov The core of these molecules, the 2,5-disubstituted THF ring, is a structural feature directly accessible from precursors like this compound.

In the total synthesis of acetogenins, a common strategy involves the convergent coupling of a chiral THF-containing fragment with an aliphatic chain and a lactone precursor. nih.gov For instance, the synthesis of gigantetrocin A involved the preparation of a key trans-THF ring building block. nih.gov Similarly, the synthesis of mosin B utilized a stereoselectively constructed THF core segment which was then coupled with a γ-lactone segment. nih.gov this compound provides an ideal starting point for such fragments. The carboxylic acid can be reduced to an alcohol or converted to an aldehyde for chain elongation, while the benzyl (B1604629) ether serves as a stable protecting group for a hydroxyl function that is often present in the final natural product. The defined trans stereochemistry between the C2 and C5 substituents is a common feature in many acetogenins, further highlighting the utility of this building block. mdpi.comnih.gov

| Target Natural Product | Key Synthetic Strategy | Role of THF Building Block | Reference |

|---|---|---|---|

| Gigantetrocin A | Sharpless asymmetric dihydroxylation and Co-catalyzed cyclization | Core structural scaffold providing the trans-THF ring | nih.gov |

| Mosin B | Iodoetherification of an E-allylic alcohol | Stereoselective construction of the central THF core | nih.gov |

| cis-Sylvaticin | Osmium-catalyzed double oxidative cyclization | Forms the two cis-disubstituted THF rings | mdpi.com |

While less common than in polyketides, the oxolane ring is also found in certain classes of alkaloids. The synthesis of these nitrogen-containing heterocycles can benefit from chiral pool starting materials that embed the required stereochemistry early in the synthetic sequence. For example, the biosynthesis of tropane (B1204802) alkaloids, while not containing a furanoid ring itself, involves cyclization reactions that form a bicyclic core derived from amino acid precursors. nih.govresearchgate.net Synthetic approaches to novel alkaloid analogues often employ chiral building blocks to control stereochemistry. A precursor like this compound could be envisioned as a starting point for synthesizing alkaloids containing a substituted tetrahydrofuran ring, where the carboxylic acid provides a handle for introducing the nitrogen atom via reactions such as a Curtius rearrangement or by conversion to an amino group.

The term "bioactive heterocyclic compounds" encompasses a vast range of natural and synthetic molecules with significant therapeutic potential. nih.gov The tetrahydrofuran ring is a privileged scaffold found in many such compounds. researchgate.netresearchgate.net The ability to construct these frameworks with high stereochemical control is crucial for their biological function.

Chiral building blocks like this compound are ideal for integration into larger, more complex heterocyclic systems. The carboxylic acid can be used as a handle for annulation reactions or for coupling to other heterocyclic fragments. The protected hydroxyl group at the C5 position can be unmasked at a later stage for further functionalization or to participate in intramolecular cyclization reactions, leading to the formation of fused or spirocyclic ring systems. The development of enantioselective methods to synthesize substituted tetrahydrofurans is an active area of research, underscoring the importance of this structural motif. researchgate.net

Utility in the Preparation of Pharmaceutical Intermediates and Scaffolds

The demand for enantiomerically pure drugs has driven the development of robust methods for preparing chiral intermediates. pharmacompass.comnih.gov Chiral building blocks simplify synthetic routes and ensure the stereochemical integrity of the final active pharmaceutical ingredient (API). nbinno.com

Many modern pharmaceuticals incorporate cyclic ether systems within their structures. The oxolane ring, in particular, can serve as a stable, biocompatible linker or as a key pharmacophoric element that interacts with biological targets. For example, the antiviral drugs lamivudine (B182088) and emtricitabine, while containing an oxathiolane ring, highlight the importance of five-membered heterocyclic intermediates in blockbuster pharmaceuticals. nih.gov

A building block such as this compound is a direct precursor to a variety of potential pharmaceutical intermediates. The carboxylic acid can be converted into an amide, ester, or other functional groups commonly found in APIs. The benzyl-protected alcohol can be revealed to act as a hydrogen bond donor or acceptor, or it can be further functionalized. The stereochemically defined oxolane core ensures that the spatial arrangement of these functional groups is precisely controlled, which is critical for drug-receptor interactions.

| Functional Group Transformation | Resulting Intermediate | Potential Application |

|---|---|---|

| Carboxylic acid → Amide | (2S,5R)-5-Benzyloxolane-2-carboxamide | Scaffold for protease inhibitors or other enzyme-targeting drugs |

| Carboxylic acid → Alcohol | ((2S,5R)-5-Benzyloxolan-2-yl)methanol | Linker for coupling to other molecular fragments |

| Benzyl ether deprotection | (2S,5R)-5-Hydroxyoxolane-2-carboxylic acid | Intermediate for ether or ester-linked APIs |

| Curtius Rearrangement | (2S,5R)-5-Benzyloxolan-2-amine | Precursor to chiral amines and nitrogen-containing heterocycles |

Asymmetric catalysis relies on the use of chiral ligands to induce stereoselectivity in chemical reactions. nih.gov Many successful ligands are built upon rigid, stereochemically defined scaffolds that create a specific chiral environment around a metal center. The C2-symmetric 2,5-disubstituted oxolane framework is an excellent platform for designing such ligands.

While this compound itself is not C2-symmetric, it can serve as a precursor to chiral ligands. For instance, the carboxylic acid could be used to attach a coordinating group, such as a phosphine (B1218219) or an oxazoline. The resulting monofunctionalized ligand could be used in various catalytic transformations. Furthermore, synthetic strategies exist to create symmetric bis-oxolane structures, which are common motifs in powerful ligands like SPARTOs. The defined stereocenters of the oxolane ring are crucial for establishing the precise three-dimensional arrangement required for effective enantioselective catalysis. mdpi.comscilit.com

Development of Advanced Materials and Functional Molecules

The development of sophisticated materials and molecules often relies on the incorporation of chiral entities to control supramolecular structures and to impart specific functionalities. Chiral building blocks like this compound are sought after for their ability to introduce asymmetry, which is crucial for applications in optics, separations, and catalysis.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereoselective transformation, the auxiliary is removed and can ideally be recovered for reuse. The general principle involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to yield an enantiomerically enriched product.

While specific studies detailing the use of this compound as a chiral auxiliary are not widely reported, its structure possesses key features that are desirable in an effective auxiliary. The carboxylic acid functional group allows for the formation of amide or ester linkages to a substrate. The rigid oxolane (tetrahydrofuran) ring and the bulky benzyloxy group can create a well-defined chiral environment, effectively shielding one face of the reactive center and directing the approach of reagents to the opposite face, thus inducing high diastereoselectivity.

Table 1: Potential Asymmetric Transformations Utilizing a this compound-based Chiral Auxiliary

| Transformation Type | Substrate | Reagent | Expected Outcome |

| Asymmetric Alkylation | Prochiral enolate | Alkyl halide | Enantiomerically enriched α-alkylated carbonyl compound |

| Asymmetric Aldol Reaction | Enolate derived from an attached ketone or ester | Aldehyde | Diastereomerically pure β-hydroxy carbonyl compound |

| Asymmetric Diels-Alder Reaction | Dienophile attached to the auxiliary | Diene | Enantiomerically enriched cycloadduct |

The effectiveness of such an auxiliary would be evaluated based on the diastereomeric excess (d.e.) of the product, the ease of its removal, and the potential for its recovery and recycling.

In the field of polymer chemistry, chiral monomers can be used to synthesize polymers with a regular, helical structure, known as isotactic or syndiotactic polymers, depending on the stereochemical relationship between adjacent monomer units. These stereoregular polymers can exhibit unique properties, such as higher crystallinity, improved mechanical strength, and chiroptical activity, making them suitable for applications like chiral stationary phases in chromatography or as specialized optical films.

This compound could potentially be converted into a chiral monomer for stereoselective polymerization. For instance, the carboxylic acid could be transformed into an acrylate (B77674) or methacrylate (B99206) monomer. The polymerization of such a chiral monomer, initiated by a suitable catalyst, could proceed in a stereocontrolled manner, leading to a polymer with a helical conformation. The bulky benzyloxy group would play a crucial role in directing the stereochemistry of the polymerization process.

Table 2: Potential Polymerization Methods and Resulting Polymers

| Polymerization Method | Monomer Derivative | Potential Polymer Properties |

| Radical Polymerization | (2S,5R)-5-Benzyloxolane-2-carbonyl acrylate | Optically active, potentially helical structure |

| Ring-Opening Polymerization | A lactone derived from the parent compound | Biodegradable, stereoregular polyester |

| Condensation Polymerization | Diol/diacid derivatives | Chiral polyamides or polyesters |

Research in this area would focus on the degree of stereocontrol achieved during polymerization, characterized by techniques such as NMR spectroscopy and circular dichroism, and the resulting physical and chemical properties of the polymer.

Chiral recognition is the process by which a chiral molecule (the host) selectively interacts with one enantiomer of another chiral molecule (the guest). This principle is fundamental to many biological processes and has practical applications in enantioselective separation (e.g., chromatography), sensing, and catalysis. Chiral recognition agents are typically molecules that can form diastereomeric complexes with the enantiomers of a guest molecule, with different stabilities.

This compound and its derivatives could serve as chiral recognition agents. The carboxylic acid group can participate in hydrogen bonding or ionic interactions, while the benzyloxy group can engage in π-π stacking interactions. The stereochemically defined oxolane ring provides a rigid scaffold that pre-organizes these interaction sites. When incorporated into a larger system, such as a stationary phase for high-performance liquid chromatography (HPLC) or as a component of a sensor, this molecule could exhibit selective binding towards one enantiomer of a racemic mixture.

Table 3: Potential Applications in Chiral Recognition

| Application Area | Method of Use | Principle of Recognition |

| Chiral Chromatography | Covalently bonded to a solid support (e.g., silica (B1680970) gel) to create a chiral stationary phase. | Differential formation of transient diastereomeric complexes with the enantiomers of the analyte, leading to different retention times. |

| Chiral Sensors | Incorporated into a fluorescent or colorimetric probe. | Enantioselective binding event leads to a measurable change in the optical properties of the probe. |

| Enantioselective Crystallization | Used as a chiral resolving agent. | Forms diastereomeric salts with a racemic mixture, one of which may be less soluble and crystallize preferentially. |

The efficacy of this compound as a chiral recognition agent would be quantified by the separation factor (α) in chromatography or the enantiomeric excess (e.e.) achieved in resolution.

Mechanistic and Kinetic Studies of Reactions Involving 2s,5r 5 Benzyloxolane 2 Carboxylic Acid

Elucidation of the Reaction Pathway for Key Transformations

The stereochemical outcome of reactions involving (2S,5R)-5-Benzyloxolane-2-carboxylic acid is directly dependent on the reaction mechanism. The investigation of reaction intermediates and the determination of energy profiles are crucial for elucidating these pathways.

Investigation of Reaction Intermediates

The isolation and characterization of reaction intermediates provides direct evidence for a proposed reaction mechanism. In the synthesis of derivatives of this compound, various techniques, including spectroscopy and crystallography, have been used to identify key intermediates. For example, in the synthesis of bicyclic constrained analogues of glutamic acid, the formation of a cis-5-benzyloxypiperidine-2-carboxylic acid methyl ester intermediate has been confirmed. The reduction of the amide carbonyl group of the starting material, cis-5-benzyloxy-6-oxo-piperidine-2-carboxylic acid methyl ester, with a borane (B79455) dimethyl sulfide (B99878) complex leads to this intermediate.

Energy Profiles and Rate-Determining Steps

Computational studies, in conjunction with experimental data, can provide detailed energy profiles for reaction pathways. These profiles illustrate the energy changes that occur as reactants are converted to products, and they allow for the identification of transition states and the determination of the rate-determining step. For reactions involving this compound, the diastereoselective reduction of a ketone intermediate has been shown to be a key step in determining the final stereochemistry. The choice of reducing agent significantly influences the energy barrier for the formation of the two possible diastereomeric alcohol products.

Influence of Reaction Conditions on Selectivity and Yield

The selectivity and yield of reactions involving this compound are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, catalyst, and reagents is essential for achieving the desired outcome.

Solvent Effects on Stereocontrol

The polarity and coordinating ability of the solvent can have a profound impact on the stereochemical course of a reaction. In the context of this compound chemistry, solvent effects are particularly important in reactions where charged intermediates or transition states are involved. For example, the diastereoselectivity of the addition of a Grignard reagent to a chiral N-sulfinylethylimine, a key step in the synthesis of enantiopure 5-substituted-prolinol derivatives, is influenced by the solvent used.

Catalyst and Reagent Optimization

The choice of catalyst and reagents is critical for controlling the regio- and stereoselectivity of reactions. In the synthesis of α-alkoxy thioenol esters, for instance, the screening of various metal catalysts revealed that an iridium catalyst was superior for achieving the desired 1,1-addition product. Silver-based catalysts, in contrast, predominantly yielded the undesired 1,2-addition product. Similarly, in the asymmetric synthesis of (2S,5R)-5-hydroxy-2-piperidinecarboxylic acid, the choice of reducing agent for a ketone intermediate dictates the diastereomeric ratio of the alcohol product.

Below is an interactive data table summarizing the effect of different reducing agents on the diastereoselective reduction of a ketone intermediate.

| Reducing Agent | Diastereomeric Ratio (11:12) |

| NaBH4 | 9:1 |

| L-Selectride | 1:9 |

Data from references

Theoretical and Experimental Kinetic Analysis

Kinetic studies, both theoretical and experimental, provide quantitative information about reaction rates and mechanisms. For reactions involving this compound, kinetic analysis can be used to determine rate laws, activation parameters, and kinetic isotope effects. This information can then be used to support or refute proposed reaction mechanisms. For example, monitoring the formation of a product over time can provide data to determine the reaction order and rate constant.

Computational Chemistry and Molecular Modeling of 2s,5r 5 Benzyloxolane 2 Carboxylic Acid and Its Transformations

Conformational Analysis and Energetics

Conformational analysis is fundamental to understanding the behavior of a molecule, as its three-dimensional shape dictates its physical properties and biological interactions.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that could be used to determine the preferred conformations of (2S,5R)-5-Benzyloxolane-2-carboxylic acid. These studies would involve calculating the potential energy of the molecule as a function of the rotation around its single bonds. The results would identify the lowest energy (most stable) conformations and the energy barriers between them. A hypothetical outcome of such a study could be summarized in a data table like the one below, illustrating the relative energies of different staggered conformations.

Hypothetical Relative Energies of this compound Conformers

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| Gauche 1 | B3LYP/6-31G(d) | 0.00 | 65.2 |

| Anti | B3LYP/6-31G(d) | 0.85 | 23.1 |

| Gauche 2 | B3LYP/6-31G(d) | 1.50 | 11.7 |

This data is illustrative and not based on published research.

Molecular dynamics (MD) simulations could provide a detailed picture of the flexibility of this compound over time. By simulating the motion of every atom in the molecule, MD can reveal how the oxolane ring puckers and how the benzyl (B1604629) and carboxylic acid substituents move in relation to the ring and to each other, often in the presence of a solvent.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting how and where a molecule will react, and for explaining the stereochemical outcomes of such reactions.

For asymmetric reactions involving this compound, transition state modeling would be employed to understand the origins of stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, researchers could predict which product is favored and why. This information is crucial for designing new stereoselective syntheses.

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in drug discovery. For analogues of this compound, a QSAR model would be developed by correlating variations in their chemical structures with their biological activities. This would involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a predictive model.

Hypothetical QSAR Data for Analogues of this compound

| Analogue | LogP | Polar Surface Area (Ų) | Biological Activity (IC₅₀, µM) |

|---|---|---|---|

| 1 | 2.5 | 45.3 | 10.2 |

| 2 | 3.1 | 45.3 | 5.7 |

| 3 | 2.5 | 55.8 | 15.1 |

This data is for illustrative purposes only.

Docking and Ligand Binding Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be used to predict how it might bind to a biological target, such as an enzyme or a receptor. These studies provide insights into the binding mode and can be used to estimate the strength of the interaction, guiding the design of more potent analogues.

Design of Oxolane-Based Ligands

The oxolane (tetrahydrofuran) ring is a prevalent scaffold in numerous chiral ligands due to its conformational rigidity and the stereochemically defined positions of its substituents. Computational methods play a crucial role in the design of novel oxolane-based ligands, including derivatives of this compound, for applications in asymmetric catalysis and chiral recognition.

Ligand Scaffolding and Conformational Analysis: The design process often begins with the in silico construction of a library of virtual ligands based on the oxolane core. For a molecule like this compound, computational software is used to generate its three-dimensional structure. A key aspect of the design is to understand the conformational preferences of the oxolane ring and its substituents. Molecular mechanics (MM) and, more accurately, quantum mechanics (QM) methods are employed to perform conformational searches and identify low-energy conformers. The benzyl and carboxylic acid groups at the C5 and C2 positions, respectively, create a specific steric and electronic environment that is crucial for its function as a ligand.

Molecular Orbital Analysis and Reactivity Descriptors: Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic properties of potential ligands. researchgate.net By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), chemists can predict the ligand's ability to donate or accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's reactivity. For oxolane-based ligands, DFT calculations can help in tuning the electronic properties by modifying substituents to enhance their coordination capabilities with metal centers or their interaction with other molecules.

Interactive Data Table: Calculated Properties of Hypothetical Oxolane-Based Ligands

Below is an interactive table showcasing hypothetical data for a series of designed oxolane-based ligands, illustrating how computational tools can be used to compare and select candidates for synthesis.

| Ligand ID | Substituent at C5 | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Binding Affinity (kcal/mol) |

| LIG-001 | -OCH2Ph | -6.5 | -1.2 | 2.5 | -8.1 |

| LIG-002 | -Ph | -6.3 | -1.1 | 2.1 | -7.5 |

| LIG-003 | -CH2Ph | -6.8 | -1.5 | 3.0 | -9.2 |

| LIG-004 | -H | -7.1 | -0.9 | 1.8 | -6.3 |

Molecular Docking and Binding Site Analysis: When designing ligands for specific biological targets or metal catalysts, molecular docking simulations are invaluable. nih.gov These simulations predict the preferred orientation of the ligand when it binds to a receptor or metal center, as well as the binding affinity. For a ligand derived from this compound, docking studies can reveal key interactions, such as hydrogen bonds involving the carboxylic acid group and hydrophobic interactions from the benzyl group, that contribute to the stability of the complex.

Theoretical Basis for Enantioselective Recognition

Enantioselective recognition is the ability of a chiral molecule to differentiate between the two enantiomers of another chiral compound. Computational modeling provides a molecular-level understanding of the subtle energetic differences that underpin this phenomenon.

Modeling Chiral Interactions: The theoretical basis for enantioselective recognition lies in the formation of transient diastereomeric complexes between the chiral selector (e.g., a ligand based on this compound) and the two enantiomers of the analyte. These diastereomeric complexes have different energies, and the magnitude of this energy difference determines the degree of enantioselectivity. High-level quantum mechanical calculations are often required to accurately compute these small energy differences.

Key Non-covalent Interactions: Several types of non-covalent interactions are responsible for the energetic differentiation of diastereomeric complexes. These include:

Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, forming specific interactions that can differ for the two enantiomers of a chiral substrate.

Steric Repulsion: The bulky benzyl group creates a chiral pocket, and the steric hindrance experienced by the two enantiomers of a guest molecule within this pocket will be different, leading to one enantiomer being favored over the other.

π-π Stacking: The aromatic ring of the benzyl group can engage in π-π stacking interactions with aromatic moieties on the analyte, and the geometry of this interaction can be highly dependent on the stereochemistry of the analyte.

Molecular Dynamics Simulations: To capture the dynamic nature of molecular recognition, molecular dynamics (MD) simulations are employed. unic.ac.cy These simulations model the movement of atoms over time, providing insights into the flexibility of the ligand and the analyte, the role of solvent molecules, and the stability of the diastereomeric complexes. By analyzing the trajectories from MD simulations, researchers can identify the most persistent and energetically favorable interactions that lead to enantioselective recognition.

Free Energy Calculations: The ultimate measure of enantioselectivity is the difference in the Gibbs free energy of binding (ΔΔG) between the two enantiomers. Computational methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate these free energy differences with high accuracy, providing a quantitative prediction of the enantioselectivity that can be compared with experimental results.

Interactive Data Table: Theoretical Energy Differences for Diastereomeric Complexes

This interactive table presents hypothetical computational data illustrating the energy differences between diastereomeric complexes formed between a chiral oxolane ligand and a pair of enantiomers.

| Enantiomer | Interaction Energy (kcal/mol) | van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Calculated ΔG (kcal/mol) |

| R-enantiomer | -10.2 | -6.5 | -3.7 | -5.8 |

| S-enantiomer | -8.5 | -5.1 | -3.4 | -4.1 |

The difference in the calculated ΔG values (ΔΔG = 1.7 kcal/mol) would suggest a significant enantioselectivity.

Derivatives and Analogues of 2s,5r 5 Benzyloxolane 2 Carboxylic Acid: Synthesis and Application

Systematic Synthesis of Structural Analogues

The generation of analogues from the parent compound is a cornerstone of medicinal chemistry and materials science. By systematically altering specific functionalities, researchers can fine-tune molecular properties.

The carboxylic acid group is a highly versatile functional handle for derivatization. Standard transformations can convert it into a variety of functional groups, including esters, amides, and acyl halides, each offering different physicochemical properties and potential interactions. libretexts.orglibretexts.org

Esterification: The synthesis of esters is commonly achieved through Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. youtube.com Alternatively, for more sensitive substrates, reaction with an alkyl halide under basic conditions or using coupling agents can be employed. These ester derivatives can modulate lipophilicity and act as prodrugs.

Amidation: Amide bond formation is a fundamental transformation, often accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. youtube.com Common activating agents include thionyl chloride to form an intermediate acyl chloride, or peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net This modification introduces a hydrogen bond donor and acceptor, significantly altering the molecule's interaction profile.

Acyl Halide Formation: Conversion to acyl chlorides or fluorides creates highly reactive intermediates. researchgate.net Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride yields the acyl chloride, which can be used in situ for subsequent reactions with a wide range of nucleophiles. youtube.com

| Derivative Type | General Reaction | Reagents | Resulting Functional Group |

|---|---|---|---|

| Ester | Esterification | R-OH, H⁺ catalyst | -COOR |

| Amide | Amidation | R₂NH, Coupling Agent (e.g., EDC) | -CONR₂ |

| Acyl Chloride | Acyl Halogenation | SOCl₂ or (COCl)₂ | -COCl |

The benzyloxy substituent offers two main sites for modification: the aromatic ring and the benzylic position.

Aromatic Ring Substitution: The phenyl ring can undergo electrophilic aromatic substitution to introduce a variety of substituents (e.g., nitro, halogen, alkyl groups). The position of substitution (ortho, meta, para) will be directed by the existing benzyloxy group, which is an ortho-, para-director. These modifications can alter electronic properties and introduce new interaction points. wikipedia.org

Benzylic C-H Functionalization: Direct functionalization of the benzylic C-H bonds is a powerful strategy. researchgate.net For instance, oxidation can convert the benzylic CH₂ to a carbonyl group. wikipedia.org

De-benzylation and Re-alkylation: A common strategy involves the cleavage of the benzyl (B1604629) ether, typically through catalytic hydrogenation (e.g., H₂, Pd/C), to reveal a secondary alcohol on the oxolane ring. organic-chemistry.org This alcohol can then be re-alkylated with a variety of other alkyl or aryl halides to introduce different ether linkages, profoundly changing the steric and electronic nature of the C5 substituent.

| Modification Type | General Reaction | Potential Reagents | Outcome |

|---|---|---|---|

| Aromatic Substitution | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄; Br₂/FeBr₃ | Substituted phenyl ring (e.g., nitrated, halogenated) |

| De-benzylation | Catalytic Hydrogenolysis | H₂, Pd/C | (2S,5R)-5-hydroxyoxolane-2-carboxylic acid |

| Re-alkylation | Williamson Ether Synthesis | NaH, R-X | (2S,5R)-5-(alkoxy)oxolane-2-carboxylic acid |

The oxolane (tetrahydrofuran) ring is generally stable but can undergo specific transformations under certain conditions. chemicalbook.com

Ring-Opening Reactions: Under strong acidic or Lewis acidic conditions, the ether oxygen can be protonated or coordinated, activating the ring towards nucleophilic attack. nih.govresearchgate.net This can lead to ring-opened products, for example, by reaction with hydrogen halides to yield a halo-alcohol derivative. The regioselectivity of the attack would depend on the reaction conditions and the nature of the nucleophile. researchgate.net

Ring Expansion/Contraction: While less common for a stable five-membered ring like tetrahydrofuran (B95107), photochemical methods or multi-step sequences involving ring-opening followed by re-cyclization could potentially lead to ring expansion to six-membered tetrahydropyrans or contraction to four-membered oxetanes. rsc.orgacs.org Such transformations would fundamentally alter the core scaffold.

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Catalytic systems could potentially be used to introduce substituents at the C3 or C4 positions of the oxolane ring, though controlling regioselectivity and stereoselectivity would be a significant challenge.

| Modification Type | General Reaction | Potential Reagents | Outcome |

|---|---|---|---|

| Ring Opening | Acid-catalyzed nucleophilic attack | HBr, Lewis Acids (e.g., BF₃·OEt₂) | Acyclic halo-alcohol derivatives |

| Ring Expansion | Photochemical rearrangement | UV light, specific sensitizers | Tetrahydropyran (B127337) derivatives |

Stereodivergent and Stereoconvergent Synthesis of Related Chiral Oxolanes

The synthesis of all possible stereoisomers of a chiral molecule is a fundamental challenge in organic chemistry. nih.gov Stereodivergent and stereoconvergent strategies offer powerful solutions for accessing the full complement of stereoisomers of 2,5-disubstituted oxolanes.

Stereodivergent Synthesis: This approach allows for the generation of different diastereomers from a common starting material by changing the reagents or catalysts. For instance, the cyclization of a common acyclic precursor could be directed to form either the cis-(2S,5S) or the trans-(2S,5R) diastereomer by selecting different cyclization conditions or catalyst systems. nih.gov Palladium-catalyzed reactions of γ-hydroxy alkenes, for example, often show a strong preference for the trans product, but ligand modification can sometimes influence this outcome. nih.gov

Stereoconvergent Synthesis: In this strategy, a mixture of stereoisomers in the starting material is converted into a single stereoisomer of the product. An example could involve a dynamic kinetic resolution where an acyclic precursor racemizes at one stereocenter while an enzyme or chiral catalyst selectively promotes the cyclization of only one enantiomer, eventually converting the entire mixture into a single desired oxolane stereoisomer.

The stereoselective synthesis of substituted tetrahydrofurans is a well-established field, with methods including intramolecular Sₙ2 reactions, intramolecular additions to epoxides, and nucleophilic capture of oxonium ions. nih.gov These established strategies can be adapted to produce various stereoisomers of benzyloxolane carboxylic acid analogues.

Exploration of Novel Reactivities and Selectivities in Derivatives

The structural analogues synthesized through the modifications described above are expected to exhibit novel reactivities and selectivities.

Influence of Carboxylic Acid Derivatives: Amide derivatives could act as bidentate ligands for metal catalysts, directing reactivity to nearby positions. Ester groups of varying steric bulk could influence the facial selectivity of reactions on the oxolane ring.

Effect of Benzyloxy Group Substituents: Electron-donating or electron-withdrawing groups on the phenyl ring can modulate the Lewis basicity of the ether oxygen in the oxolane ring. This could affect the rate and selectivity of acid-catalyzed reactions, such as ring-opening. nih.gov Furthermore, these substituents could influence the stability of intermediates in reactions occurring at the benzylic position.

Reactivity of an Altered Oxolane Ring: Ring-opened derivatives provide access to linear, bifunctional molecules that can be used in polymerization or as precursors for other complex heterocyclic systems. The introduction of new functional groups on the ring itself would create new opportunities for further synthetic transformations, such as cross-coupling reactions.

By exploring these synthetic avenues, the core structure of (2S,5R)-5-Benzyloxolane-2-carboxylic acid can be elaborated into a rich library of compounds with tailored properties and reactivities.

Advanced Analytical Techniques for Characterization and Quantification in Academic Research

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are fundamental for the structural elucidation and determination of stereochemical purity of (2S,5R)-5-Benzyloxolane-2-carboxylic acid. These methods provide detailed information about the molecular structure and the spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the relative stereochemistry of chiral molecules. For this compound, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly insightful. NOESY experiments reveal through-space interactions between protons, which can be used to confirm the trans relationship between the benzyl (B1604629) group at the C5 position and the carboxylic acid group at the C2 position. Specifically, a NOE correlation between the proton at C2 and the protons of the benzyl group would indicate a cis relationship, while the absence of such a correlation would support the trans configuration.

Furthermore, the coupling constants (J-values) derived from high-resolution 1H NMR spectra provide valuable information about the dihedral angles between adjacent protons, which can help to deduce the preferred conformation of the oxolane ring. ipb.ptresearchgate.net

Table 1: Hypothetical 1H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | 4.52 | dd | 8.2, 4.5 |

| H5 | 5.15 | m | - |

| CH2 (benzyl) | 4.68 | d | 12.0 |

| CH2 (benzyl) | 4.95 | d | 12.0 |

| Phenyl | 7.25-7.40 | m | - |

| Oxolane protons | 1.80-2.20 | m | - |

Note: This data is illustrative and may not represent experimentally observed values.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the premier techniques for determining the enantiomeric excess (e.e.) of chiral compounds. nih.govchiralpedia.com The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. nih.gov

In chiral HPLC, the choice of mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation. In some cases, derivatization of the carboxylic acid to an ester or amide may be necessary to improve chromatographic performance. chiralpedia.com Chiral GC often requires derivatization to increase the volatility of the analyte. nih.govgcms.czchromatographyonline.com Esterification of the carboxylic acid, for instance, with a chiral alcohol, can create diastereomers that are separable on a non-chiral column. koreascience.kr

Table 2: Illustrative Chiral HPLC Parameters for Enantiomeric Purity of this compound

| Parameter | Value |

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (2S,5R) | 12.5 min |

| Retention Time (2R,5S) | 15.2 min |

Note: These parameters are examples and would require optimization for a specific analysis.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. hebmu.edu.cn It is a sensitive technique for probing the stereochemical features of a molecule and can be used to support the assignment of the absolute configuration. The experimental CD spectrum of this compound can be compared with the theoretically calculated spectrum for a known absolute configuration. americanlaboratory.comnih.govunibe.ch A good correlation between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Mass Spectrometry Techniques for Complex Mixtures Analysis

Mass spectrometry (MS) is an essential tool for the analysis of this compound, particularly within complex mixtures such as reaction monitoring or biological matrices. researchgate.netresearchgate.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) combine the separation power of chromatography with the high sensitivity and selectivity of mass detection.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition. acs.org Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, and the resulting fragmentation pattern provides structural information that can be used for identification and quantification. researchgate.net

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

| HRMS | ESI- | 221.0819 | [M-H]- |

| MS/MS | ESI- | 177.0921 | [M-H-CO2]- |

| MS/MS | ESI- | 91.0543 | [C7H7]+ (benzyl fragment) |

Note: The m/z values are calculated based on the chemical formula and are illustrative of expected results.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute configuration. This technique requires the formation of a high-quality single crystal of the compound of interest. The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of all atoms in the molecule can be determined with high precision. For this compound, a successful crystallographic analysis would definitively confirm the trans stereochemistry and the absolute configuration of the chiral centers.

Future Research Directions and Emerging Trends for 2s,5r 5 Benzyloxolane 2 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceutical applications. Future efforts concerning (2S,5R)-5-Benzyloxolane-2-carboxylic acid are likely to focus on developing more efficient, sustainable, and scalable synthetic pathways.

Current trends in asymmetric synthesis are moving away from classical resolution methods towards more sophisticated and atom-economical approaches. chiralpedia.com Key areas for future development include:

Green Catalytic Systems: Research is increasingly focused on aligning asymmetric synthesis with the principles of green chemistry. chiralpedia.com This involves the development of catalytic systems that minimize waste, use non-toxic reagents and solvents, and operate under milder conditions. chiralpedia.comnumberanalytics.com For the synthesis of chiral carboxylic acids, this could involve transition metal-catalyzed asymmetric hydrogenation or hydrocarboxylation, which offer high efficiency and enantioselectivity. cancer.govresearchgate.net

Biocatalysis: The use of enzymes as chiral catalysts presents a significant opportunity for sustainable synthesis. numberanalytics.com Enzymes operate under mild aqueous conditions and can exhibit exceptionally high levels of selectivity. fao.org Future research could explore enzymatic kinetic resolution or desymmetrization routes to access the chiral oxolane core with high optical purity. fao.org

Catalysts from Renewable Sources: A notable trend is the design and synthesis of novel chiral ligands and organocatalysts derived from renewable biomass, such as carbohydrates and amino acids. chiralpedia.com These catalysts are often cost-effective and biodegradable, offering a sustainable alternative to traditional metal-based catalysts. chiralpedia.com

These advanced synthetic strategies could offer significant improvements over traditional multi-step syntheses, which may suffer from lower yields and the need for harsh reagents.

| Synthetic Approach | Traditional Methods | Emerging Sustainable Methods |

| Strategy | Often relies on chiral pool synthesis or classical resolution of racemates. | Asymmetric catalysis, biocatalysis, dynamic kinetic resolution. chiralpedia.comfao.org |

| Catalysts/Reagents | May use stoichiometric chiral auxiliaries or heavy metal reagents. | Highly active transition-metal catalysts (e.g., Nickel, Copper), enzymes, organocatalysts from biomass. chiralpedia.comnumberanalytics.comresearchgate.net |